Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, using acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate has a range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Uniqueness
This compound is unique due to the specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-6-19-15(17)13-11-9-10(18-5)7-8-12(11)20-14(13)16(2,3)4/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOZJLPVKCCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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